2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole
Description
Properties
Molecular Formula |
C15H18BNO2S |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(10-12)13-17-8-9-20-13/h5-10H,1-4H3 |
InChI Key |
ZSCXDBIOJYOTAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves the reaction of 3-bromophenylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole undergoes several types of chemical reactions, including:
Suzuki Coupling Reaction: This reaction forms carbon-carbon bonds by coupling the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The boronic ester group can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic ester group.
Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Organoboron Compounds: Formed through hydroboration reactions.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, such as polymers and dyes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole primarily involves its role as a reagent in organic synthesis. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki coupling reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst . The thiazole ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Structural and Substituent Variations
Positional Isomers
- Para-Substituted Analogs :
Heterocycle Modifications
- Benzo[d]thiazole Derivatives :
- Fluorinated Thiazoles :
Functional Group Additions
- Alkyl Substituents :
- Electron-Withdrawing Groups: Example: 2-(2,2-Dimethoxy-1-(3-(dioxaborolan-2-yl)phenyl)ethyl)malononitrile () Nitrile groups activate the boronic ester toward nucleophilic reactions, enabling diverse functionalizations .
Physical and Chemical Properties
*Estimated based on analogous structures in .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic ester moiety reacts with a halogenated thiazole precursor. Key steps include:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1 molar ratio with the substrate .
- Solvent selection (e.g., ethanol, methanol, or THF) under reflux at 80–100°C for 6–12 hours .
- Acidic conditions (e.g., HCl) to stabilize intermediates .
- Yield optimization requires strict control of moisture and oxygen levels to prevent boronic ester hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Thiazole protons (δ 7.2–8.1 ppm) and dioxaborolane methyl groups (δ 1.3–1.4 ppm) .
- Aromatic carbons (δ 120–140 ppm) and boron-linked carbons (δ 85–90 ppm) .
- FT-IR : B-O stretching (1350–1370 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) matching the calculated mass (e.g., 241.11 g/mol) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester to minimize side products?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved regioselectivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and stability .
- Additives : Use K₂CO₃ or CsF to enhance boron electrophilicity and reduce protodeboronation .
- Table : Example optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 65 |
| Pd(OAc)₂ | DMF | 100 | 78 |
Q. How to resolve contradictions in spectral data during structural validation (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation in the dioxaborolane ring causing splitting (use variable-temperature NMR) .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates to detect unreacted boronic acid .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond lengths/angles .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or catalytic cycles?
- Methodological Answer :
- DFT Calculations : Model the boron center’s electrophilicity using Gaussian09 at the B3LYP/6-31G(d) level .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .
Q. What strategies enhance the bioactivity of thiazole-boronic ester derivatives, and how do structural modifications affect potency?
- Methodological Answer :
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to improve binding affinity .
- Heterocycle Fusion : Replace thiazole with triazolo-thiazole to enhance metabolic stability .
- Table : Example bioactivity
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| Parent | 12.5 | Kinase A |
| -NO₂ analog | 3.2 | Kinase A |
Q. How to assess the compound’s stability under varying pH, temperature, and solvent conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- Heat at 40–60°C for 72 hours in buffers (pH 1–13) and analyze via HPLC .
- Boronic ester hydrolysis is pH-dependent, with instability > pH 9 .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C indicates thermal stability) .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions?
- Methodological Answer :
- Reproducibility Checks : Verify substrate purity and catalyst lot variability .
- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions .
- Meta-Analysis : Reconcile data using statistical tools (e.g., ANOVA) to identify outlier methodologies .
Theoretical Frameworks
Q. What theoretical models explain the electronic effects of the dioxaborolane-thiazole system?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
